molecular formula C13H16N4 B7780559 N,N'-Bis(4-methyl-2-pyridinyl)-methanediamine

N,N'-Bis(4-methyl-2-pyridinyl)-methanediamine

Cat. No.: B7780559
M. Wt: 228.29 g/mol
InChI Key: CONPXCQZLJPUMF-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine: is an organic compound characterized by the presence of two pyridine rings substituted with methyl groups at the 4-position, connected through a methanediamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methanediamine linkage.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine has several scientific research applications, including:

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound may serve as a building block for the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methyl-2-pyridinyl)ethanediamide
  • N,N-Bis(4-methyl-2-pyridinyl)thiourea
  • N,N-Bis[2-(4-pyridinyl)ethyl]hydroxylamine

Uniqueness

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine is unique due to its specific structural features, such as the methanediamine linkage and the presence of methyl-substituted pyridine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N'-bis(4-methylpyridin-2-yl)methanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10-3-5-14-12(7-10)16-9-17-13-8-11(2)4-6-15-13/h3-8H,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONPXCQZLJPUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCNC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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